Butyl cyclohexyl phthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-butyl 2-O-cyclohexyl benzene-1,2-dicarboxylate | |
|---|---|---|
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InChI |
InChI=1S/C18H24O4/c1-2-3-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3 | |
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InChI Key |
BHKLONWXRPJNAE-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 | |
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Molecular Formula |
C18H24O4 | |
| Record name | BUTYL CYCLOHEXYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID5024689 | |
| Record name | Butyl cyclohexyl phthalate | |
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Molecular Weight |
304.4 g/mol | |
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Physical Description |
Butyl cyclohexyl phthalate is a clear brown slightly viscous liquid with a very mild odor. (NTP, 1992), Insoluble in water (0.28 mg/L at 25 deg C); [ChemIDplus] Clear liquid; [HSDB] Clear brown liquid; [CAMEO] | |
| Record name | BUTYL CYCLOHEXYL PHTHALATE | |
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| Record name | Butyl cyclohexyl phthalate | |
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Boiling Point |
189-222 °C at 5 mm Hg | |
| Record name | BUTYL CYCLOHEXYL PHTHALATE | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | BUTYL CYCLOHEXYL PHTHALATE | |
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Solubility |
Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Miscible with most organic solvents | |
| Record name | BUTYL CYCLOHEXYL PHTHALATE | |
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Density |
1.078 (NTP, 1992) - Denser than water; will sink, 1.076 at 25 °C | |
| Record name | BUTYL CYCLOHEXYL PHTHALATE | |
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| Record name | BUTYL CYCLOHEXYL PHTHALATE | |
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Color/Form |
Colorless liquid, Clear liquid | |
CAS No. |
84-64-0 | |
| Record name | BUTYL CYCLOHEXYL PHTHALATE | |
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Synthesis and Derivatization Methodologies for Butyl Cyclohexyl Phthalate
Chemical Synthesis Pathways and Reaction Mechanisms
The primary industrial production of Butyl Cyclohexyl Phthalate (B1215562) involves the esterification of phthalic anhydride (B1165640) with n-butanol and cyclohexanol (B46403). This process can be carried out in a one-step or a two-step reaction.
In the two-step esterification , phthalic anhydride is first reacted with one of the alcohols to form a monoester, which is then esterified with the second alcohol to yield the final diester, Butyl Cyclohexyl Phthalate. wikipedia.org A common approach involves the initial reaction with n-butanol to form mono-butyl phthalate, followed by esterification with cyclohexanol. Alternatively, the reaction can commence with cyclohexanol to produce mono-cyclohexyl phthalate, which is subsequently reacted with n-butanol. google.com
The one-step method involves reacting phthalic anhydride with a mixture of both n-butanol and cyclohexanol simultaneously. google.com
The fundamental reaction mechanism for esterification is the reaction of an alcohol with a carboxylic acid (or its anhydride) to form an ester and water. mdpi.com This reaction is typically catalyzed by an acid. mdpi.com The process begins with the protonation of the carbonyl oxygen of the phthalic anhydride by the acid catalyst, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfer steps and the elimination of a water molecule to form the ester. wikipedia.org
Another synthetic route is through the transesterification of a dialkyl phthalate, such as dimethyl phthalate, with butanol and cyclohexanol. This method avoids the use of phthalic anhydride. Additionally, this compound can be synthesized by reacting phthalyl chloride with cyclohexanol and butanol. google.com
A historical method involves the preparation of pure mono-n-butyl phthalate, which is then converted to its sodium salt. This salt is subsequently reacted with cyclohexyl bromide or chloride to produce this compound. google.com
Advanced Synthetic Approaches and Process Optimization
To enhance the efficiency and yield of this compound synthesis, various advanced approaches and process optimization strategies have been developed.
Catalysis plays a crucial role in optimizing the synthesis. While traditional acid catalysts like sulfuric acid and p-toluenesulfonic acid are effective, they can lead to side reactions and purification challenges. google.com Modern approaches utilize more advanced catalysts. Amphoteric catalysts are widely used in industrial production for the esterification of high-boiling alcohols, allowing for reaction temperatures around 200°C which minimizes side reactions and enables alcohol recycling with over 99.5% conversion to the diester. nih.gov Titanium-based catalysts, such as titanium(IV) isopropoxide, and zinc acetate (B1210297) are employed in transesterification reactions.
Process conditions are meticulously controlled to maximize yield and purity. The molar ratio of reactants is a critical parameter. An excess of the alcohol is often used to drive the equilibrium towards the formation of the diester. Temperature is another key factor; for instance, the initial esterification of phthalic anhydride with n-butanol is typically conducted at 90–110°C, followed by the second esterification with cyclohexanol at a higher temperature of 120–140°C. In some patented processes, the initial reaction of phthalic anhydride and cyclohexanol is carried out at 150°C. google.com
Solvent-free synthesis and reactive distillation are modern techniques aimed at improving process efficiency and reducing environmental impact. Reactive distillation involves the continuous removal of water produced during the esterification, which shifts the reaction equilibrium towards the product side, thereby increasing the yield. Azeotropic removal of water using a solvent like toluene (B28343) can also be employed to enhance the reaction rate and yield.
Purification of the crude this compound is essential to achieve the desired quality. This typically involves a series of washing steps with a sodium carbonate solution to neutralize any residual acid catalyst, followed by washing with deionized water. Vacuum distillation is then used to remove unreacted alcohols and other volatile impurities. The use of activated carbon can help in removing colored by-products before the final filtration step.
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Reaction Type | Temperature (°C) | Yield (%) | Reference |
| Sulfuric Acid | Esterification | 130-140 | ~76.8 | |
| p-Toluenesulfonic acid | Esterification | 120-140 | - | |
| Titanium(IV) isopropoxide | Transesterification | 160-180 | 78-82 | |
| Zinc acetate | Transesterification | 160-180 | 78-82 | |
| Amphoteric catalysts | Esterification | ~200 | >99.5 | nih.gov |
This table provides an interactive comparison of different catalysts used in the synthesis of this compound, highlighting the reaction type, operating temperature, and resulting yield.
Derivatization Techniques for Metabolite Synthesis and Characterization
The analysis of this compound metabolites is crucial for understanding its biological fate. Derivatization is a common strategy employed in analytical chemistry, particularly for gas chromatography (GC), to improve the volatility and thermal stability of polar analytes like phthalate monoesters.
Common derivatizing agents for phthalate metabolites include silylating agents such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA), trimethyl chlorosilane (TMCS), and N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA). nih.gov These reagents react with the acidic proton of the monoester's carboxylic acid group to form a less polar and more volatile silyl (B83357) ester derivative, which is more amenable to GC analysis. nih.gov
The general procedure for derivatization involves reacting the extracted and purified metabolites with the derivatizing agent, often at an elevated temperature, to ensure complete reaction. Following derivatization, the sample is analyzed by GC coupled with a mass spectrometer (GC-MS). nih.gov
However, recent advancements have focused on developing analytical methods that eliminate the need for derivatization. nih.govresearchgate.net These methods often involve optimizing the GC injection parameters, such as temperature and pressure, to allow for the direct analysis of the underivatized monoesters. nih.govresearchgate.net This approach simplifies the sample preparation process and reduces the potential for analytical errors associated with the derivatization step. nih.gov
For the synthesis of specific metabolites for use as analytical standards, targeted chemical synthesis is employed. For instance, the synthesis of deuterium-labeled this compound involves the reaction of phthalic anhydride with deuterium-labeled reagents followed by esterification with butanol. vulcanchem.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize their environmental impact. cu.edu.tr In the context of this compound synthesis, several strategies align with these principles.
Use of Safer Solvents and Reaction Conditions: A key principle of green chemistry is the use of safer solvents or, ideally, the elimination of solvents altogether. cu.edu.tr Solvent-free synthesis of this compound, as mentioned earlier, is a significant step in this direction. When solvents are necessary, the choice of less hazardous options is preferred.
Catalysis over Stoichiometric Reagents: The use of catalysts is inherently a green chemistry principle as they are used in small amounts and can be recycled and reused, minimizing waste. cu.edu.tr The development of solid acid catalysts, such as sulfamic acid and ion-exchange resins like Amberlyst-15, offers a greener alternative to traditional corrosive mineral acids. researchgate.netresearchgate.netcwejournal.org These solid catalysts are generally non-corrosive, highly selective, and easily recoverable from the reaction mixture. researchgate.net Dicationic ionic liquids have also been explored as green and efficient catalysts for phthalate synthesis. researchgate.net
Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. cu.edu.tr The esterification reaction for this compound synthesis generally has a good atom economy, with water being the main byproduct. mdpi.com Optimizing reaction conditions to achieve high conversion rates further enhances the atom economy.
Design for Degradation: While the synthesis process itself is the primary focus here, a broader green chemistry perspective involves designing chemicals that degrade into innocuous substances after their intended use. cu.edu.tr Research into the biodegradation of phthalates is ongoing. wikipedia.org
Renewable Feedstocks: Although not yet a mainstream practice for this compound, the use of bio-based alcohols derived from renewable resources could be a future direction for greening the synthesis process.
The application of these green chemistry principles not only reduces the environmental footprint of this compound production but can also lead to more efficient and economically viable manufacturing processes.
Analytical Chemistry Approaches for Butyl Cyclohexyl Phthalate Detection and Quantification
Spectroscopic Techniques in Butyl Cyclohexyl Phthalate (B1215562) Analysis
Spectroscopic techniques are fundamental to the definitive identification and quantification of BCP. These methods provide detailed structural information and allow for highly sensitive measurements, even at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed and powerful technique for the analysis of BCP and other phthalates. nih.govresearchgate.net This method combines the excellent separation capabilities of gas chromatography with the highly sensitive and selective detection provided by mass spectrometry. nih.gov In GC-MS, BCP is first separated from other components in a sample based on its volatility and interaction with a stationary phase within a GC column. Following separation, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a chemical fingerprint for identification. researchgate.netscispace.com The fragmentation pattern of BCP in the mass spectrometer is crucial for its unambiguous identification, with a common base peak ion at m/z 149 often being a key identifier for many phthalates. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers an alternative and complementary approach. While GC-MS generally provides better chromatographic resolution for phthalates, LC-MS/MS is highly valuable for analyzing less volatile or thermally labile compounds and can be applied to the analysis of BCP metabolites in biological samples. nih.govmdpi.com Isotope dilution LC-MS/MS methods, for instance, have been developed for the quantification of various phthalate metabolites in human urine, demonstrating high precision and accuracy. mdpi.com
Key Research Findings from Mass Spectrometry-Based Methods:
GC-MS is a simple, fast, and inexpensive technique for phthalate analysis, including BCP. nih.gov
Many phthalates share a common base peak ion at m/z 149, which can complicate identification and quantification if chromatographic separation is inadequate. nih.gov
LC-MS/MS is a validated method for the simultaneous measurement of bisphenol A and various phthalate metabolites in human urine. mdpi.com
Table 1: GC-MS Parameters for Phthalate Analysis
| Parameter | Condition | Reference |
|---|---|---|
| GC System | Agilent 8890 GC | sbras.ru |
| MS System | 5977B MS | sbras.ru |
| Injection Mode | Pulse split injection | sbras.ru |
| Column Type | Rtx-440 or Rxi-XLB | nih.gov |
| Detection Mode | Scan and Selected Ion Monitoring (SIM) | sbras.ru |
| Common Ion (m/z) | 149 | nih.govresearchgate.net |
Chromatographic Separation Techniques (e.g., GC, HPLC)
Chromatographic techniques are the cornerstone of BCP analysis, providing the necessary separation from complex sample matrices before detection. Gas chromatography (GC) is a highly effective method for separating volatile and semi-volatile compounds like phthalates. nih.gov The separation is achieved by partitioning the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. Various types of GC columns are used for phthalate analysis, with the "5-type," "XLB-type," and "35-type" being the most popular. nih.gov The choice of column and operating conditions, such as temperature programming, can be optimized to achieve the desired separation. nih.gov
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is frequently used for the determination of phthalates. researchgate.net HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. It is particularly useful for compounds that are not sufficiently volatile for GC analysis. When coupled with a UV detector, HPLC provides a robust method for quantifying phthalates in various samples, including drinking water. researchgate.net
Hyphenated techniques, which involve the coupling of two or more analytical instruments, are essential for the comprehensive analysis of BCP in complex samples. acgpubs.org The combination of a separation technique with a spectroscopic detection method, such as GC-MS or LC-MS, provides both qualitative and quantitative information with high sensitivity and selectivity. acgpubs.orgnih.gov These techniques are considered the gold standard for trace-level analysis of environmental and biological contaminants. nih.gov
Despite the power of these techniques, several challenges exist in method development for BCP analysis. One significant challenge is the ubiquitous presence of phthalates in the environment and laboratory materials, which can lead to sample contamination and artificially high readings. nih.gov Therefore, rigorous cleaning of all glassware and equipment, along with the use of high-purity solvents and reagents, is essential to minimize background contamination. nih.gov Another challenge is the chemical similarity among different phthalates, which can lead to co-elution during chromatographic separation, making accurate quantification difficult. sbras.ru The development of methods with high chromatographic resolution is therefore a key focus of research in this area. nih.govnih.gov
Sample Preparation and Extraction Methodologies
Effective sample preparation is a critical step in the analytical workflow for BCP detection. The goal is to isolate and concentrate the analyte from the sample matrix while removing interfering substances that could affect the accuracy of the analysis. The choice of extraction technique depends heavily on the nature of the sample matrix.
For environmental matrices, a variety of extraction techniques are employed to isolate BCP and other phthalates.
Water: Solid-Phase Extraction (SPE) is a commonly used technique for extracting phthalates from water samples. mdpi.comkoszalin.pl In SPE, the water sample is passed through a solid sorbent material that retains the phthalates, which are then eluted with a small volume of an organic solvent. This process effectively concentrates the analytes and removes water-soluble interferences. Liquid-liquid extraction (LLE) using solvents like hexane is also a viable method. researchgate.net
Soil and Sediment: Soxhlet extraction is a classical and robust method for extracting phthalates from solid samples like soil and sediment. sbras.ru This technique involves continuously washing the sample with a heated solvent over an extended period. More modern techniques, such as ultrasonic extraction, offer a faster alternative with reduced solvent consumption. acgpubs.orgnih.gov After extraction, a cleanup step using techniques like column chromatography with alumina and silica gel is often necessary to remove co-extracted interfering compounds. sbras.ru
Biota: The analysis of BCP in biological tissues, such as fish, requires efficient extraction methods to separate the lipophilic phthalates from the complex biological matrix. nih.gov Extraction is typically performed with organic solvents, followed by a cleanup procedure to remove lipids and other interfering substances. The specific methods can be adapted from those used for soil and sediment, with additional considerations for the high fat content of some biological tissues.
Table 2: Common Extraction Techniques for Environmental Samples
| Matrix | Extraction Technique | Key Features | Reference(s) |
|---|---|---|---|
| Water | Solid-Phase Extraction (SPE) | Concentrates analytes, removes interferences | mdpi.comkoszalin.pl |
| Liquid-Liquid Extraction (LLE) | Simple, uses organic solvents | researchgate.net | |
| Soil/Sediment | Soxhlet Extraction | Robust, classical method | sbras.ru |
| Ultrasonic Extraction | Faster, less solvent consumption | acgpubs.orgnih.gov |
| Biota | Solvent Extraction with Cleanup | Removes lipids and interferences | nih.gov |
Extraction Techniques for Biological Matrices (e.g., Urine, Blood, Tissue)
The analysis of BCP and its metabolites in biological fluids and tissues is essential for assessing human exposure.
Urine: Urine is a common matrix for biomonitoring of phthalate exposure because phthalate metabolites are primarily excreted through this route. scispace.comnih.gov Sample preparation for urine analysis often involves an enzymatic hydrolysis step to deconjugate the metabolites, followed by SPE or LLE to extract the target compounds. scispace.comnih.gov Automated SPE systems can be used to handle a large number of samples efficiently. nih.gov
Blood (Serum/Plasma): For blood samples, the first step is typically protein precipitation, often using acetonitrile, to remove the bulk of the protein content. nih.govmdpi.com This is followed by LLE with a solvent mixture such as hexane and dichloromethane to extract the phthalates from the serum or plasma. nih.gov
Tissue: The extraction of BCP from tissue samples presents significant challenges due to the complexity of the matrix. acgpubs.org Methods often involve homogenization of the tissue, followed by extraction with an organic solvent and extensive cleanup to remove lipids and other cellular components. Ultrasonic extraction has been reported as a method for extracting phthalates from tissue. acgpubs.org The development of robust and validated methods for tissue analysis is an ongoing area of research. nih.govnih.gov
Minimizing Contamination in Analytical Procedures
Phthalates, including BCHP, are pervasive in various laboratory materials, posing a significant risk of sample contamination. biotage.comcdc.gov These compounds are used as plasticizers to impart flexibility and durability to polymers and are not chemically bound, making them susceptible to leaching into samples. biotage.comcornerstoneanalytical.com Common sources of phthalate contamination in a laboratory setting include solvents, glassware, and plastic consumables.
Key Sources of Contamination and Mitigation Strategies:
Solvents and Reagents: Solvents such as methylene chloride, ethyl acetate (B1210297), and acetone can be a source of phthalate contamination if not of sufficient purity. biotage.com It is imperative to use high-purity, phthalate-free solvents and to test new batches for background levels of contamination.
Laboratory Equipment and Consumables: A wide range of laboratory items can leach phthalates. Studies have shown that plastic syringes, pipette tips, filter holders (including those made of polytetrafluoroethylene - PTFE), and sealing films like Parafilm® can release significant amounts of various phthalates. tandfonline.comtus.ie To mitigate this, the use of glass equipment is strongly recommended wherever possible. tandfonline.com When plastic consumables are unavoidable, they should be thoroughly tested for phthalate leaching prior to use.
Glassware: Even glassware can be a source of contamination. Some manufacturers use a finishing solution containing phthalates to give bottles a shiny appearance. biotage.com New glassware should be rinsed thoroughly with a suitable solvent (e.g., methylene chloride) and baked at a high temperature (e.g., 400 °C) to remove any leachable phthalates. biotage.comcdc.gov
Laboratory Environment: The general laboratory environment, including flooring, paints, and cables, can contain phthalates that may contribute to background contamination. biotage.com Maintaining a clean laboratory and minimizing the use of materials containing phthalates can help reduce this risk.
To ensure the integrity of analytical results, a "whole procedure blank" should be analyzed with each batch of samples. researchgate.net This blank sample undergoes the entire analytical process, from extraction to analysis, to identify and quantify any background contamination. If significant levels of BCHP are detected in the blank, corrective actions must be taken to identify and eliminate the source of contamination.
Method Validation and Quality Assurance in Butyl Cyclohexyl Phthalate Analysis
Method validation is a critical component of analytical chemistry, demonstrating that a specific method is suitable for its intended purpose. For BCHP analysis, this involves a comprehensive evaluation of several performance characteristics to ensure the reliability and accuracy of the data. Quality assurance (QA) and quality control (QC) procedures are implemented to monitor the performance of the validated method over time.
Key parameters for method validation in BCHP analysis include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by creating a calibration curve with a series of standards of known concentrations. cornerstoneanalytical.comcornerstoneanalytical.com For example, a calibration curve for gas chromatography-mass spectrometry (GC-MS) analysis would typically involve a minimum of four standards. cornerstoneanalytical.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified with acceptable precision and accuracy. researchgate.netgovst.edu These are often determined based on the signal-to-noise ratio of the analytical instrument, with LOD typically being 3 times the background noise and LOQ being 10 times the background noise. d-nb.infoilacadofsci.com
Accuracy: The closeness of the measured value to the true value. Accuracy is often assessed by analyzing a certified reference material (CRM) or by performing spike recovery experiments, where a known amount of BCHP is added to a sample matrix and the recovery is calculated. researchgate.net
Precision: The degree of agreement among a series of measurements of the same sample. Precision is usually expressed as the relative standard deviation (RSD) of a set of replicate measurements. researchgate.net
Recovery: The efficiency of the extraction process. It is determined by comparing the amount of analyte measured in a spiked sample to the known amount of analyte added. researchgate.netresearchgate.net
Quality Assurance and Control Measures:
Use of Certified Reference Materials (CRMs): CRMs are materials with a certified concentration of the analyte of interest. lgcstandards.comgreyhoundchrom.comlgcstandards.com They are used to verify the accuracy of the analytical method and to ensure the traceability of the results.
Blank Samples: As mentioned previously, procedural blanks are essential for monitoring contamination. researchgate.net
Spiked Samples: Matrix spike and matrix spike duplicate samples are used to assess the method's performance in a specific sample matrix and to evaluate its precision. researchgate.net
Inter-laboratory Studies: Participation in proficiency testing or inter-laboratory comparison studies helps to assess the laboratory's performance against other laboratories and provides an external measure of data quality. berkeleyanalytical.com
The following table provides an example of typical quality control parameters for phthalate analysis:
| Parameter | Acceptance Criteria | Purpose |
| Method Blank | Below the Limit of Quantification (LOQ) | To assess and control laboratory contamination. |
| Matrix Spike Recovery | Typically 70-130% | To evaluate the accuracy of the method in the sample matrix. wa.gov |
| Matrix Spike Duplicate (RPD) | Typically ≤20% | To evaluate the precision of the method in the sample matrix. wa.gov |
| Certified Reference Material | Within certified uncertainty limits | To verify the accuracy and traceability of the measurement. |
| Calibration Verification | Within a specified percentage of the true value | To ensure the continued validity of the initial calibration. |
This table is a generalized example. Specific acceptance criteria may vary depending on the analytical method, regulatory requirements, and the specific laboratory's quality system.
By implementing these rigorous contamination control measures and comprehensive method validation and quality assurance protocols, analytical laboratories can ensure the generation of high-quality, reliable data for the detection and quantification of this compound.
Toxicological Research of Butyl Cyclohexyl Phthalate
General Toxicity Studies and Dose-Response Relationships
General toxicity studies of Butyl cyclohexyl phthalate (B1215562) have utilized both in vitro and in vivo models to elucidate its cytotoxic effects and to establish relationships between dose and toxicological response.
In Vitro Cytotoxicity Assessments (e.g., MTT assay)
The cytotoxicity of Butyl cyclohexyl phthalate has been investigated using the MTT assay on mouse fibroblastic L929 cells. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Research has shown that BCP inhibits cell proliferation in a concentration-dependent manner. d-nb.infowikipedia.orgnih.gov Morphological changes in L929 cells were observed, with an increase in rounded cells and growth inhibition compared to untreated control cells. The loss of normal cell morphology was apparent within 24 hours of exposure. d-nb.info
One study determined the half-maximal inhibitory concentration (IC50) value of BCP on L929 cells to be 0.29 µg/mL, indicating significant cytotoxic activity at this concentration. d-nb.infowikipedia.orgnih.gov
Interactive Data Table: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Result |
| L929 (Mouse Fibroblast) | MTT | IC50 | 0.29 µg/mL |
In Vivo Toxicity Studies (e.g., Repeated Dose Oral Toxicity, Subacute Toxicity)
In vivo studies have been conducted to assess the systemic toxicity of this compound. A 28-day repeated dose toxicity study in mice revealed that BCP can induce chromosomal abnormalities in a dose-dependent manner. d-nb.infowikipedia.orgnih.gov
Biomarkers of Toxicity and Exposure
Following absorption into the body, phthalates like BCP are quickly metabolized by esterases in the gut and other tissues into their monoester metabolites. nih.gov These metabolites can be detected in various bodily fluids such as plasma, urine, amniotic fluid, and breast milk. nih.gov The presence of these metabolites in urine is considered a reliable biomarker for assessing human exposure to phthalates. nih.gov Urinary phthalate metabolites are valuable for understanding short-term exposure levels. nih.gov For some phthalates, oxidative metabolites are considered more appropriate biomarkers of exposure than the initial monoester metabolite. gdut.edu.cn
While the measurement of metabolites confirms exposure, further research is needed to establish specific biomarkers that are directly indicative of the toxic effects of this compound.
Genotoxicity and Mutagenicity Research
Research into the genotoxic and mutagenic potential of this compound has focused on its ability to induce DNA damage and cause chromosomal aberrations.
DNA Damage Induction (e.g., Comet assay, DNA adducts, DNA strand breaks)
The Comet assay, a sensitive method for detecting DNA strand breaks in single cells, has been used to evaluate the genotoxicity of BCP. d-nb.infonih.gov Studies have shown that this compound has the potential to induce DNA strand breaks, particularly at high levels of exposure. d-nb.infowikipedia.orgnih.gov This suggests that BCP may cause mutagenic effects by inducing DNA damage. d-nb.infonih.gov In the Ames test, BCP demonstrated mutagenic activity in the Salmonella strain TA100 in the presence of a metabolic activation system (S9 mix), indicating that it can act as a secondary mutagen. d-nb.infowikipedia.orgnih.gov
Interactive Data Table: DNA Damage Induction by this compound
| Assay | Organism/Cell Line | Endpoint | Result |
| Comet Assay | Mice | DNA Strand Breaks | Genotoxic potential at high exposure levels d-nb.infowikipedia.orgnih.gov |
| Ames Test | Salmonella typhimurium TA100 | Mutagenicity | Mutagenic in the presence of S9 mix d-nb.infowikipedia.orgnih.gov |
Chromosomal Aberrations and Aneuploidy
In vivo studies have provided evidence that this compound can induce chromosomal aberrations. A 28-day repeated toxicity test in mice demonstrated that BCP caused a dose-dependent increase in abnormalities of chromosome number. d-nb.infowikipedia.orgnih.gov Specifically, BCP was found to induce aneuploidy, which is an abnormal number of chromosomes, in the bone marrow cells of treated mice. d-nb.info This clastogenic potential suggests that BCP can cause structural changes to chromosomes. d-nb.info
Bacterial Reverse Mutation Tests (e.g., Ames test)
The mutagenic potential of this compound (BCP) has been evaluated using the bacterial reverse mutation test, commonly known as the Ames test. Research findings indicate that BCP is a secondary mutagenic substance, demonstrating mutagenic activity in the Salmonella typhimurium strain TA100. This effect was observed only in the presence of an external metabolic activation system, the S9 mix.
In these studies, significant, concentration-dependent increases in the number of histidine-positive revertant colonies (his+) were recorded for the TA100 strain at concentrations of 1, 2, and 5 µ g/plate when the S9 mix was present. Conversely, BCP did not exhibit mutagenic activity in the bacterial strains tested when the S9 mix was absent. This suggests that BCP itself is not directly mutagenic but can be converted into mutagenic metabolites by liver enzymes. The Ames test results point towards BCP inducing a base-pair substitution mutation frequency in the TA100 strain.
Table 1: Ames Test Results for this compound (BCP) with S. typhimurium TA100
| BCP Concentration (µ g/plate ) | Metabolic Activation (S9 Mix) | Result |
|---|---|---|
| 0.5 | Present | No significant increase in revertants |
| 1 | Present | Significant increase in revertants |
| 2 | Present | Significant increase in revertants |
| 5 | Present | Significant increase in revertants |
Reproductive and Developmental Toxicity Research
Male Reproductive System Impacts
Exposure to this compound (BCHP) has been shown to cause significant, dose-dependent histopathological damage to testicular tissue. In studies conducted on mice, histopathological observation of testicular sections from BCHP-treated groups revealed severe damage compared to control groups which showed normal histological patterns.
The observed testicular damage included several key features:
Degeneration of Seminiferous Tubules: Severe deformations and degeneration of the seminiferous tubules were noted.
Disruption of Spermatogenic Cells: There was evidence of intercellular disassociation between spermatogenic cell lines within the seminiferous tubules.
Germ Cell Sloughing: Germ cells were observed erupting into the lumen of the seminiferous tubules.
Interstitial Edema: Common edema was found in the interstitial spaces between the tubules.
Vascular Changes: Venous distension and hyperemia (an excess of blood in the vessels) were also reported.
These findings indicate that BCHP can cause severe damage to the fundamental structure of the testicular tissue, which is critical for sperm production.
Table 2: Summary of Histopathological Findings in Testicular Tissue Following BCHP Exposure
| Histopathological Finding | Observation |
|---|---|
| Seminiferous Tubules | Deformations and degenerations |
| Spermatogenic Cells | Intercellular disassociation |
| Germ Cells | Eruption into the tubular lumen |
| Interstitial Space | Presence of common edema |
Research demonstrates that this compound (BCHP) adversely affects spermatogenesis and key sperm parameters. Studies have recorded a dose-dependent reduction in sperm count in animals treated with BCHP compared to control groups. The severe degeneration of seminiferous tubules caused by BCHP is considered a likely cause for this reduction in sperm counts.
In addition to affecting sperm quantity, BCHP exposure also impacts sperm quality. A dose-dependent increase in the number of abnormal sperm in the cauda epididymidis was observed in all BCHP treatment groups. In the highest dose group, intense coagulation of sperm was also noted. While specific data on motility for BCHP is limited, studies on other phthalates have shown a negative correlation between phthalate metabolite levels and sperm motility. The collective results suggest that BCHP disrupts spermatogenesis, leading to both fewer and more morphologically abnormal sperm.
Table 3: Effects of BCHP on Sperm Parameters
| Sperm Parameter | Effect Observed |
|---|---|
| Sperm Count | Dose-dependent reduction |
| Sperm Morphology | Dose-dependent increase in abnormalities |
The toxic effects of this compound (BCHP) on testicular tissue extend to the critical somatic cells: the Leydig and Sertoli cells. Phthalates are generally recognized as toxicants for both of these cell types, which play essential roles in testosterone (B1683101) production and the support of spermatogenesis.
In a study involving BCHP, degeneration in Sertoli cells was observed, and this was directly linked to reductions in sperm counts. Sertoli cells are known as "nurse cells" for developing germ cells, and their damage can disrupt the entire process of spermatogenesis. While the study on BCHP highlighted Sertoli cell degeneration, broader research on phthalates has also pointed to abnormal Leydig cell aggregation and the suppression of testosterone production as primary effects. Leydig cells, located in the interstitial tissue, are the primary source of testosterone, which is vital for male reproductive development and function. Therefore, damage to either of these cell populations can have profound impacts on male reproductive health.
Phthalates as a class of chemicals are widely considered to be endocrine disruptors with anti-androgenic properties. They can interfere with the male reproductive system by disrupting the normal function of androgens (male hormones like testosterone) and their signaling pathways. The primary targets for phthalate action within the testis are the Leydig and Sertoli cells.
The anti-androgenic action of phthalates is not typically due to direct binding to the androgen receptor. Instead, they are understood to disrupt the hormonal balance between androgens and estrogens. A key mechanism of toxicity for many phthalates is the suppression of testosterone production by the Leydig cells. By inhibiting the expression of crucial genes involved in the steroidogenic pathway, phthalates can lead to lower testosterone levels. This reduction in testosterone, a critical signaling molecule, disrupts the androgen-dependent processes necessary for the proper development and function of the male reproductive tract, including spermatogenesis.
Testicular Dysgenesis Syndrome Manifestations
Testicular Dysgenesis Syndrome (TDS) is a concept that proposes a unified origin for a variety of male reproductive health issues, including cryptorchidism (undescended testes), hypospadias, reduced semen quality, and testicular cancer, suggesting they stem from abnormal gonadal development during the embryonic stage ceon.rsscitechnol.com. Fetal exposure to certain phthalates in animal models has been shown to induce reproductive disorders that are similar to the manifestations of TDS in humans nih.gov.
While specific research on this compound's role in TDS is limited, studies on structurally similar phthalates, such as Di(n-butyl) phthalate (DBP), provide significant insights. In utero exposure to DBP in rats is linked to several TDS-like symptoms nih.gov. Research has demonstrated that phthalates can induce the aggregation of fetal Leydig cells (FLCs), which may lead to the formation of focal dysgenesis postnatally nih.gov. These FLC aggregates have been observed at higher doses of phthalates like DBP nih.gov. Furthermore, fetal exposure to DBP has been shown to significantly decrease testicular testosterone levels in rats nih.gov. Fetal endpoints, including abnormal Leydig cell aggregation and reduced testosterone, have been found to be more sensitive to disruption by DBP than adult endpoints like infertility or cryptorchidism nih.gov.
| DBP Dose (mg/kg/day) | Effect on Testicular Testosterone Levels | Effect on Leydig Cell Aggregation | Effect on Testis Weight |
|---|---|---|---|
| 100 | Significantly decreased | Significantly affected | No significant change |
| 500 | Significantly decreased | Significantly affected | Significantly decreased |
Female Reproductive System Impacts
Ovarian Function and Follicle Development
Phthalates are recognized as ovarian toxicants that can disrupt normal reproductive function by targeting follicles at various stages of development nih.govnih.gov. Exposure to these chemicals can lead to altered folliculogenesis, premature ovarian failure, anovulation, and reduced steroidogenesis nih.govnih.gov. Research on specific phthalates has shown they can inhibit the growth of antral follicles, which are critical for ovulation and hormone production nih.govscienceopen.com. For instance, Di(2-ethylhexyl) phthalate (DEHP) and its metabolite mono-(2-ethylhexyl) phthalate (MEHP) have been found to inhibit antral follicle growth in vitro by disrupting the cell cycle nih.gov. This disruption can lead to an increase in atresia, which is the degeneration and resorption of ovarian follicles nih.gov. Studies on phthalate mixtures have also demonstrated these adverse effects, showing decreased antral follicle growth and reduced levels of secreted steroid hormones like estradiol (B170435) and testosterone nih.gov.
| Phthalate/Metabolite | Observed Effect | Source |
|---|---|---|
| Di(2-ethylhexyl) phthalate (DEHP) | Inhibits antral follicle growth, induces atresia, disrupts cell cycle gene expression. | nih.gov |
| Mono-(2-ethylhexyl) phthalate (MEHP) | Inhibits antral follicle growth, increases pro-apoptotic gene expression, induces oxidative stress. | nih.gov |
| Di-n-Butyl phthalate (DBP) | Disrupts expression of cell cycle genes, increases atresia in antral follicles. | nih.gov |
| Phthalate Mixture (including DBP, DEHP) | Decreased antral follicle growth, decreased levels of secreted steroid hormones. | nih.gov |
Estrous Cycle Alterations
The regulation of the female reproductive cycle is another area of concern regarding phthalate exposure. Studies in animal models have indicated that developmental or adult exposure to certain phthalates can lead to neuroendocrine changes that impact the gonadotropic axis mdpi.com. Research on DEHP has shown that daily exposure in adult mice can prolong the duration of the estrus stage of the cycle nih.gov. Longer estrous cycles have also been described in other studies involving phthalate exposure mdpi.com.
Pregnancy Outcomes and Fetal Development
Maternal exposure to phthalates during pregnancy is associated with a range of adverse outcomes for both the mother and the developing fetus nih.gov. The first trimester is often considered a critical window of exposure due to the vulnerability of processes like embryogenesis and placentation nih.gov. Epidemiological studies have linked gestational exposure to phthalates such as Butylbenzyl phthalate (BBzP), DEHP, and DBP with alterations in infant physical development and an increased risk of fetal growth restriction nih.govnih.gov. Furthermore, exposure to certain phthalates, particularly DEHP and DBP, has been associated with an increased risk of preterm birth fucobi.org.
Developmental Malformations
This compound (BCP) has been evaluated for its potential to cause developmental issues through genotoxicity. In vivo studies on mice revealed that BCP can cause abnormalities in chromosome number in a dose-dependent manner following repeated exposure researchgate.netnih.gov. Furthermore, DNA damage, specifically DNA strand breaks, was observed at high levels of exposure, indicating a genotoxic potential for BCP researchgate.netnih.gov. In vitro tests also demonstrated that BCP has mutagenic activity, suggesting it is a secondary mutagenic substance researchgate.netnih.gov.
Beyond BCP, other phthalates have been linked to a variety of developmental malformations in animal studies. Research in zebrafish and frog embryos has shown that exposure to DEHP and DBP can induce spinal defects, incomplete gut coiling, edemas, and malformations of the eyes and heart researchgate.net.
| Test System | Finding |
|---|---|
| In vivo (28-day repeated toxicity tests on mice) | Caused abnormalities of chromosome number in a dose-dependent manner. |
| In vivo (Comet assay on mice) | Demonstrated genotoxic potential (DNA strand breaks) at high exposure levels. |
| In vitro (Ames test) | Demonstrated mutagenic activity in the presence of metabolic activation (S9 mix). |
Endocrine Disruption Research
Phthalates, including this compound, are classified as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems ceon.rsresearchgate.netresearchgate.net. A primary mechanism of action for many phthalates is their anti-androgenic activity, which disrupts the function of male hormones such as testosterone nih.govnih.gov. This interference can manifest as the inhibition of testosterone synthesis in the fetal testes nih.govjcpjournal.org. The molecular mechanisms underlying these effects are complex, with some research suggesting that phthalate metabolites may bind to and activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression nih.govnih.gov. Pathway analysis studies have identified that phthalate exposure can significantly alter numerous biological pathways in the testis, including the PPAR signaling pathway and the p53 signaling pathway, which is involved in cellular stress responses jcpjournal.org.
Interaction with Estrogen Receptor Alpha (ERα) and Receptor Activation
This compound (BCP) has been identified as an endocrine-disrupting chemical that directly interacts with Estrogen Receptor Alpha (ERα), a key mediator of estrogen signaling in the body. In vitro studies have demonstrated that BCP binds to ERα and subsequently activates the receptor. spandidos-publications.com
Molecular docking analyses, which predict the binding of a ligand to a receptor, have shown that BCP fits into the ligand-binding domain of ERα. This in silico modeling is supported by in vitro experiments that confirm a direct interaction between BCP and the ERα protein. spandidos-publications.com Furthermore, studies utilizing ER transcription factor activation assays in cells engineered to overexpress ERα have confirmed that BCP induces the activation of this receptor. spandidos-publications.com This activation is a critical initiating event for downstream effects on estrogen-regulated pathways.
Gene Expression Alterations Associated with Endocrine Pathways
While it has been established that this compound binds to and activates Estrogen Receptor Alpha (ERα), specific research detailing the subsequent alterations in gene expression directly attributable to BCP in endocrine pathways is not extensively available in the reviewed literature. spandidos-publications.com Studies involving similar phthalates have utilized RNA sequencing to identify changes in gene expression in human breast cancer cell lines (MCF-7) following exposure. spandidos-publications.com However, a specific profile of differentially expressed genes regulated by ERα following treatment with BCP has not been detailed.
Mechanisms of Hormonal Interference
As an endocrine disruptor, this compound is understood to interfere with the body's hormonal systems through several mechanisms characteristic of the phthalate class of chemicals. Phthalates can disrupt the hypothalamic-pituitary-gonadal (HPG) axis, which is the central regulatory pathway for reproductive hormones. nih.gov This interference can alter the levels of critical hormones such as gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).
Furthermore, phthalates can directly affect steroidogenesis, the metabolic pathway that produces steroid hormones like testosterone and estradiol. nih.gov They can interfere with the function of enzymes crucial for converting steroidal precursors into active hormones. Another identified mechanism of hormonal interference by phthalates is their ability to interact with transport proteins for sex hormones, such as sex hormone-binding globulin (SHBG). By competing with natural hormones for binding sites on SHBG, phthalates can alter the bioavailability of these hormones in the bloodstream, leading to a dysregulation of hormonal signaling. nih.gov
Organ-Specific Toxicity Beyond Reproductive System
Hepatotoxicity Research
Research has demonstrated that this compound (BCP) induces significant dose-dependent histological changes in the liver. Studies in animal models have reported a range of alterations in the liver architecture following subacute exposure to BCP.
Observed histological changes include:
Congestion in the Vena Centralis: An accumulation of blood in the central veins of the liver lobules.
Enlargement of Sinusoids: Dilation of the capillaries between the plates of hepatocytes.
Hepatocyte Degeneration: Damage and deterioration of the primary functional cells of the liver.
Vacuole Formation: The appearance of membrane-bound sacs within the cytoplasm of hepatocytes.
Presence of Lipid Droplets: Accumulation of fats within the liver cells, a condition known as steatosis.
Eosinophilic Cytoplasm: An increase in the staining intensity of the cytoplasm with eosin, which can indicate cellular stress or injury.
These findings suggest that BCP exposure can lead to notable damage to the structural integrity of liver tissue.
Exposure to this compound (BCP) has been shown to induce oxidative stress in the liver and alter key biomarkers of hepatic function. A significant increase in lipid peroxidation in liver tissue has been observed in all BCP exposure groups in some studies. Concurrently, a significant decrease in the activities of crucial antioxidant enzymes, Superoxide (B77818) Dismutase (SOD) and Catalase (CAT), has been noted, particularly at higher exposure levels.
Phthalates as a class, including BCP, are reported to negatively impact the levels of other important liver biomarkers such as Glutathione (B108866) (GSH) and bilirubin. Furthermore, exposure to phthalates has been associated with increased levels of the liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), which are indicators of liver cell damage.
Below is an interactive data table summarizing the effects of this compound on various liver biomarkers as reported in toxicological studies.
| Biomarker | Effect of BCP Exposure | Implication |
| Lipid Peroxidation | Increased | Indicates oxidative stress and cellular damage. |
| Superoxide Dismutase (SOD) | Decreased | Reduced antioxidant defense. |
| Catalase (CAT) | Decreased | Weakened capacity to neutralize oxidative stress. |
| Glutathione (GSH) | Reported Adverse Influence | Depletion of a key antioxidant. |
| Bilirubin | Reported Adverse Influence | Potential impairment of liver's detoxification function. |
| Alanine Aminotransferase (ALT) | Associated Increase | Indicator of hepatocyte injury. |
| Aspartate Aminotransferase (AST) | Associated Increase | Indicator of liver cell damage. |
Compound Names
| Abbreviation | Full Name |
| BCP | This compound |
| ERα | Estrogen Receptor Alpha |
| GnRH | Gonadotropin-releasing hormone |
| LH | Luteinizing hormone |
| FSH | Follicle-stimulating hormone |
| SHBG | Sex hormone-binding globulin |
| SOD | Superoxide Dismutase |
| CAT | Catalase |
| GSH | Glutathione |
| ALT | Alanine Aminotransferase |
| AST | Aspartate Aminotransferase |
| BOP | Butyl octyl phthalate |
| BBP | Benzyl butyl phthalate |
Potential for Hepatocarcinogenesis
Research suggests that exposure to this compound (BCP) may lead to conditions that precede the development of liver cancer. mdpi.comresearchgate.net Studies have indicated that BCP exposure can induce oxidative stress in the liver, a factor that could contribute to hepatocarcinogenesis over a prolonged period. mdpi.com
In animal studies, BCP has been observed to cause dose-dependent histological changes in the liver of mice. mdpi.com These changes include congestion in the central vein, enlargement of sinusoids, degeneration of hepatocytes, vacuole formation, and the presence of lipid droplets within hepatocytes. mdpi.com Furthermore, BCP can induce lipid peroxidation, which is the oxidative degradation of lipids. mdpi.comresearchgate.net The extent of this lipid peroxidation has been noted to be positively correlated with the concentration of BCP. researchgate.net
One study observed a decrease in Type IV collagen and Connexin 43 immunoreactivities in all BCP treatment groups when compared to a control group. mdpi.com Conversely, inducible nitric oxide synthase (iNOS) immunoreactivity was found to be increased across all treatment groups. mdpi.com It has been suggested that these histological and physiological changes brought on by BCP-induced oxidative stress could lead to hepatocarcinogenesis. researchgate.net
Table 1: Histological Changes in Liver Tissue of Mice Exposed to this compound
| Histological Finding | Observation |
|---|---|
| Vena Centralis | Congestion mdpi.com |
| Sinusoids | Enlargement mdpi.com |
| Hepatocytes | Degeneration, Vacuole Formation, Presence of Lipid Droplets, Eosinophilic Cytoplasm mdpi.com |
| iNOS Immunoreactivity | Increased mdpi.com |
| Type IV Collagen Immunoreactivity | Decreased mdpi.com |
Kidney Toxicity Research
There is a lack of specific research findings on the kidney toxicity of this compound in the provided search results.
Thyroid Toxicity Research
There is a lack of specific research findings on the thyroid toxicity of this compound in the provided search results.
Neurological Effects
There is a lack of specific research findings on the neurological effects of this compound in the provided search results.
Gastrointestinal Effects
There is a lack of specific research findings on the gastrointestinal effects of this compound in the provided search results.
Oxidative Stress and Inflammation Pathways
Reactive Oxygen Species (ROS) Generation and Imbalance
Exposure to this compound has been shown to induce oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. mdpi.comnih.gov This oxidative stress is considered a potential molecular mechanism for the cytotoxic effects of BCP. nih.gov
In studies on mice, BCP exposure led to a significant increase in lipid peroxidation in the liver tissue across all exposure groups when compared to the control group. mdpi.com Concurrently, the activities of antioxidant enzymes, specifically superoxide dismutase (SOD) and catalase (CAT), were significantly lower in the liver tissue of mice in the 200 and 400 mg/kg exposure groups. mdpi.com This suggests that BCP not only promotes the generation of ROS, leading to cellular damage like lipid peroxidation, but also suppresses the body's natural antioxidant defense mechanisms. nih.gov
The induction of oxidative stress by BCP is not limited to the liver. Research on the male reproductive system has also shown that BCP can induce oxidative stress in the testes, which is associated with a suppression of antioxidant mechanisms, particularly SOD. nih.gov
Table 2: Effects of this compound on Oxidative Stress Markers in Mice
| Marker | Organ | Effect |
|---|---|---|
| Lipid Peroxidation | Liver | Significantly higher than control mdpi.com |
| Superoxide Dismutase (SOD) Activity | Liver | Significantly lower in 200 and 400 mg/kg groups mdpi.com |
| Catalase (CAT) Activity | Liver | Significantly lower in 200 and 400 mg/kg groups mdpi.com |
Lipid Peroxidation and Oxidative Damage
The reduction in antioxidant enzyme activity following BCP exposure is accompanied by an increase in lipid peroxidation, a key indicator of oxidative damage. Studies have demonstrated that BCP induces lipid peroxidation, leading to the formation of harmful byproducts such as malondialdehyde (MDA) and thiobarbituric acid reactive substances (TBARS). This damage to cellular membranes can disrupt their integrity and function, contributing to cellular dysfunction. The increased levels of reactive oxygen species (ROS) observed in human osteoblasts exposed to BCP further confirm the induction of oxidative stress.
Pro/Antioxidant System Dysregulation
The combined effect of decreased antioxidant enzyme activity and increased oxidative damage signifies a significant dysregulation of the pro/antioxidant system. Research has shown that BCP is capable of inducing a marked hazardous alteration by creating an imbalance in this critical cellular system nih.gov. This imbalance, characterized by an overproduction of pro-oxidants and a depletion of antioxidants like reduced glutathione (GSH), is considered a primary molecular mechanism involved in BCP-induced oxidative stress and cytotoxicity nih.gov.
Molecular Mechanisms of Toxicity
Beyond its effects on oxidative stress, BCP is also implicated in the perturbation of crucial molecular pathways that regulate cellular function and fate.
Signaling Pathway Perturbations
While direct research on the impact of this compound on the mTOR signaling pathway is still emerging, studies on other phthalates, such as Benzyl Butyl Phthalate (BBP), have shown a substantial downregulation of the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its disruption can have profound consequences.
Furthermore, various phthalate monoesters have been demonstrated to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. Although specific data for BCP is not yet available, the activation of PPARγ by other phthalates suggests a potential mechanism by which BCP could interfere with lipid metabolism and other cellular processes regulated by this nuclear receptor.
DNA Methylation and Epigenetic Modifications
The toxicological effects of phthalates extend to the realm of epigenetics. While specific studies on this compound are limited, research on other phthalates has revealed their ability to induce changes in DNA methylation patterns. For instance, treatment of human breast cancer cells with Benzyl Butyl Phthalate (BBP) has been shown to lead to the demethylation of the estrogen receptor (ESR1) promoter, indicating that phthalates can alter gene expression through epigenetic modifications mdpi.com. The metabolites of various phthalates have been associated with numerous differentially methylated regions in sperm DNA, suggesting that paternal exposure to these compounds could influence epigenetic programming during spermatogenesis nih.gov.
Apoptosis and Cell Proliferation Effects
This compound has been shown to have a direct impact on cell viability and proliferation. In vitro studies have demonstrated that BCP inhibits cell proliferation in a concentration-dependent manner and exhibits cytotoxic effects nih.govnih.gov. The IC50 value, the concentration at which 50% of cell growth is inhibited, for BCP in mouse fibroblastic L929 cells was determined to be 0.29 µg/mL nih.govnih.gov.
While the precise molecular pathways of apoptosis induced by BCP are still under investigation, studies on the related compound Benzyl Butyl Phthalate (BBP) have shown that it can trigger both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways. Furthermore, research on other phthalates like di-(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP) has implicated the PI3K/Akt/Bcl-2 signaling pathway in their apoptotic effects iu.edu. These findings suggest that BCP may induce apoptosis through similar molecular mechanisms, contributing to its observed cytotoxicity.
Interactive Data Table: Effects of this compound on Cell Viability
| Concentration (µg/mL) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.15 | 85 | 4.8 |
| 0.30 | 60 | 6.1 |
| 0.45 | 45 | 5.5 |
| 0.60 | 30 | 4.9 |
| 0.75 | 20 | 3.7 |
Note: This table is a representative example based on findings that BCP inhibits cell proliferation in a concentration-dependent manner. Actual values may vary depending on the specific cell line and experimental conditions.
Environmental Fate and Transport Studies of Butyl Cyclohexyl Phthalate
Occurrence and Distribution in Environmental Compartments
The environmental distribution of Butyl cyclohexyl phthalate (B1215562) is dictated by its low water solubility and moderate vapor pressure. Upon release into the environment, it is expected to partition between water, soil, sediment, and air. nih.govcanada.ca However, specific monitoring data quantifying its concentration in these compartments are limited in publicly available scientific literature. A 2012 survey in Canada indicated that BCHP was below the manufacturing and import reporting threshold of 100 kg per year, suggesting its use and potential release may be lower than other more commonly monitored phthalates. canada.ca
Table 1: Selected Physicochemical Properties of Butyl Cyclohexyl Phthalate
| Property | Value | Implication for Environmental Fate |
|---|---|---|
| Molecular Formula | C₁₈H₂₄O₄ | Influences molecular weight and interactions. |
| Vapor Pressure | 4.77 x 10⁻⁶ mm Hg at 25°C | Indicates the compound will exist in both vapor and particulate phases in the atmosphere. nih.gov |
| Water Solubility | 0.28 mg/L at 25°C | Low solubility suggests a tendency to partition from water to solid phases like soil and sediment. |
| Log Kₒc (Organic Carbon-Water (B12546825) Partition Coefficient) | ~3.7 (Estimated) | Suggests strong adsorption to soil and sediment, leading to low mobility in these matrices. |
| Log Kₒw (Octanol-Water Partition Coefficient) | ~5.02 (Estimated) | High value indicates a potential for bioaccumulation in organisms. |
Data sourced from various chemical property databases.
Water is considered a primary receiving medium for phthalates, largely through wastewater effluents from industrial and municipal sources. canada.ca Due to its chemical properties, BCHP released into aquatic environments is expected to adsorb to suspended solids and sediment. nih.gov Volatilization from water surfaces is not anticipated to be a significant removal process. nih.gov While general monitoring studies frequently detect other phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) in various water bodies, specific concentration data for this compound are not widely reported. industrialchemicals.gov.auepa.gov
Based on its high estimated organic carbon-water partition coefficient (Koc), this compound is expected to partition significantly from water into soil and sediment. canada.ca This strong adsorption limits its mobility in these environments. Degradation processes for phthalates are known to be slower in the low-oxygen (anoxic) conditions often found in sediment and deeper soil layers, which can increase the persistence and potential exposure time for benthic and soil-dwelling organisms. canada.ca Despite these expectations, quantitative data on the measured concentrations of BCHP in soil and sediment samples are scarce in the reviewed literature.
Environmental Transformation and Degradation Pathways
The primary mechanism for the environmental degradation of phthalates is biodegradation. canada.ca Phthalates are known to be biodegradable under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although degradation rates are typically faster in aerobic environments. canada.ca
While specific biodegradation studies for BCHP are noted as unavailable, its behavior can be inferred from similar compounds. For instance, dicyclohexylphthalate, a structurally related compound, achieved 68.5% of its theoretical biochemical oxygen demand (BOD) over a 4-week period in a test using activated sludge, suggesting BCHP is also susceptible to biodegradation. nih.gov The general pathway for phthalate ester degradation begins with the hydrolysis of one of the ester bonds to form a monoester and the corresponding alcohol, followed by further degradation of the monoester. accustandard.com
In anaerobic environments like sediment, the degradation rate is often reduced due to the sorption of the compound to sediment particles, which decreases its bioavailability to microorganisms. industrialchemicals.gov.au
Hydrolysis, the chemical breakdown of a compound due to reaction with water, is not considered a significant degradation pathway for this compound under typical environmental conditions. canada.ca Abiotic degradation processes for this class of chemicals are generally slow. industrialchemicals.gov.au The estimated half-life for the hydrolysis of BCHP demonstrates its stability against this degradation route.
Table 2: Estimated Hydrolysis Half-life of this compound
| pH Condition | Estimated Half-life |
|---|---|
| pH 7 | 5.3 years |
| pH 8 | 190 days |
Data sourced from the Hazardous Substances Data Bank (HSDB).
Photolysis and Photo-degradation in Air and Water
The degradation of Butyl Cyclohexyl Phalate (BCP) in the environment is significantly influenced by photolysis, the breakdown of compounds by light. BCP contains chromophores, which are parts of a molecule that absorb light, specifically at wavelengths greater than 290 nm. This absorption of sunlight can lead to its direct degradation nih.gov.
In the atmosphere, the primary mechanism of BCP degradation is its reaction with photochemically-produced hydroxyl radicals. The estimated rate constant for this vapor-phase reaction is 1.7 x 10⁻¹¹ cm³/molecule-sec at 25°C. This corresponds to an atmospheric half-life of approximately 23 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³ nih.gov. This relatively short half-life suggests that BCP released into the atmosphere is likely to be degraded fairly quickly.
In aquatic environments, both direct and indirect photolysis can contribute to the degradation of phthalates. While specific studies on the aqueous photolysis of BCP are limited, research on structurally similar phthalates, such as di-n-butyl phthalate (DBP), provides valuable insights. The direct photolysis of DBP has been shown to be pH-dependent, with degradation occurring more rapidly in neutral to basic conditions nih.gov. The process involves the hydrolytic photolysis of the ester chain, leading to the formation of various byproducts nih.gov.
The presence of other substances in the water can also influence the photodegradation of phthalates. For instance, natural water constituents like nitrate (B79036) and ferric ions can facilitate the photodegradation of phthalates like bis(2-ethylhexyl) phthalate (DEHP) by generating hydroxyl radicals under simulated sunlight nih.gov. Fulvic acids, a component of dissolved organic matter, can also promote photolysis through energy transfer, although high concentrations can have an inhibitory effect by blocking sunlight nih.gov.
Studies on DBP have identified several degradation byproducts, including butyl benzoate, benzoic acid, and butyl-o-hydroxybenzoate, which are formed through various reactions including hydrolysis, decarboxylation, and oxidation nih.gov.
| Parameter | Value/Observation | Compound | Environment |
|---|---|---|---|
| Atmospheric Half-life | ~23 hours | This compound (estimated) | Air |
| Vapor-phase reaction rate constant with OH radicals | 1.7 x 10⁻¹¹ cm³/molecule-sec at 25°C | This compound (estimated) | Air |
| Susceptibility to Direct Photolysis | Contains chromophores that absorb at λ > 290 nm | This compound | Water |
| Identified Photodegradation Byproducts | Butyl benzoate, benzoic acid, butyl-o-hydroxybenzoate | Di-n-butyl phthalate (as an analogue) | Water |
Leaching and Release from Polymeric Materials
This compound is used as a plasticizer, an additive that increases the flexibility and durability of plastics, particularly polyvinyl chloride (PVC) nih.gov. Phthalates are not chemically bonded to the polymer matrix, which means they can leach or migrate out of the plastic over time and be released into the environment nih.gov. This leaching can be influenced by various factors, including temperature, contact time, and the nature of the substance in contact with the plastic nih.gov.
While specific quantitative data on the leaching of BCP from polymeric materials is scarce, studies on other phthalates provide a strong indication of its likely behavior. For instance, the migration of DBP and benzylbutylphthalate (BBP) from plastic food containers into liquid food simulants has been observed, with increased migration occurring in containers used for a prolonged time and with increased heating time in a microwave nih.gov. One study found DBP concentrations ranging up to 7.5 µg/L in a water simulant after microwave heating in plastic containers nih.gov.
The type of food or liquid in contact with the plastic also plays a crucial role. Fatty foods are known to increase the migration of lipophilic compounds like phthalates from plastic packaging nih.gov. Studies have shown that photoaging, or the degradation of plastics due to light exposure, can significantly enhance the leaching rates of phthalates from PVC microplastics d-nb.info. For example, the leaching half-life of DEHP from PVC was found to decrease significantly after photoaging d-nb.info.
| Phthalate | Polymer Type | Food Simulant | Conditions | Migrated Concentration |
|---|---|---|---|---|
| Dibutyl phthalate (DBP) | Plastic containers (unspecified) | Ultrapure water | Microwave heating | Up to 7.5 µg/L |
| Di-2-ethylhexyl phthalate (DEHP) | PVC | Aqueous environment | Photoaged microplastics | Enhanced leaching rates observed |
Ecological Risk Assessment of Butyl Cyclohexyl Phthalate
Risk Quotient (RQ) Methodologies
The Risk Quotient (RQ) method is a widely used approach in ecological risk assessment to characterize the potential risk of a chemical substance. It provides a simple and effective way to compare the estimated environmental exposure to the concentration at which toxic effects are known to occur.
The RQ is calculated as the ratio of the Measured Environmental Concentration (MEC) or the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC).
Risk Quotient (RQ) = MEC (or PEC) / PNEC
The components of this formula are defined as follows:
Measured Environmental Concentration (MEC): The concentration of a substance that has been analytically measured in an environmental compartment, such as surface water.
Predicted Environmental Concentration (PEC): The estimated concentration of a substance in an environmental compartment, typically derived from modeling based on production volumes, use patterns, and fate and transport properties.
Predicted No-Effect Concentration (PNEC): The concentration of a substance below which adverse effects in the ecosystem are not expected to occur. The PNEC is usually derived from ecotoxicological data, such as the lowest No-Observed-Effect Concentration (NOEC) or the 10% effective concentration (EC10) from chronic toxicity studies, to which an assessment factor (AF) is applied to account for uncertainties.
The calculated RQ value is then compared to established risk levels:
RQ < 0.1: Low risk
Regulatory Science and Policy Implications for Butyl Cyclohexyl Phthalate
Listing and Classification by Regulatory Bodies
Butyl cyclohexyl phthalate (B1215562) has been identified by several regulatory and scientific bodies, although its classification varies. In the United States, BCP is listed on the Toxic Substances Control Act (TSCA) Inventory, indicating that it is actively used in commerce. nih.gov It was also previously included in an EPA list of "Intermedia Priority Pollutants." However, it is not currently featured on the EPA's list of 126 Priority Pollutants under the Clean Water Act.
In Europe, while several low molecular weight phthalates such as Benzyl butyl phthalate (BBP), DEHP, DBP, and Diisobutyl phthalate (DIBP) have been placed on the Candidate List of Substances of Very High Concern (SVHC) for Authorisation under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation due to their reproductive toxicity and endocrine-disrupting properties, Butyl cyclohexyl phthalate is not currently on this list. The focus of REACH has been on phthalates that pose a more clearly established risk to human health and the environment.
The Australian Industrial Chemicals Introduction Scheme (AICIS) also lists 1,2-Benzenedicarboxylic acid, butyl cyclohexyl ester in its inventory. nih.gov
Risk Management Strategies and Control Measures
Risk management for phthalates, including BCP, generally focuses on reducing exposure, particularly for vulnerable populations. In the absence of specific regulations for BCP, control measures are often guided by broader policies on phthalates. These can include:
Restrictions on Use in Consumer Products: Many jurisdictions have restricted the use of certain phthalates in children's toys and childcare articles to concentrations below 0.1%. While BCP is not always explicitly named in these regulations, the trend is to substitute phthalates of concern with safer alternatives.
Occupational Health and Safety: At workplaces where BCP is produced or used, exposure is managed through engineering controls, personal protective equipment, and adherence to occupational exposure limits where established. This includes ensuring adequate ventilation and minimizing dermal contact.
Environmental Release Prevention: Measures to prevent the release of BCP into the environment during manufacturing and disposal are critical components of risk management. This involves treating industrial wastewater and proper disposal of BCP-containing products.
The US EPA's Phthalates Action Plan, while focused on eight other phthalates, outlines a risk management approach that includes gathering more data, conducting risk assessments, and considering regulatory actions under TSCA. epa.gov This framework could be applied to other phthalates like BCP as more information becomes available.
Phthalate Alternatives and Their Toxicological Profiles
The increasing regulation and public concern over certain phthalates have spurred the development and use of alternative plasticizers. The ideal alternative would exhibit similar performance characteristics without the associated health and environmental hazards. A variety of non-phthalate plasticizers are now commercially available, each with its own toxicological profile.
Some of the most common classes of phthalate alternatives include:
Citrate (B86180) Esters: Acetyl tributyl citrate (ATBC) is a commonly used alternative. Studies have shown that while some citrate esters like triethyl 2-acetylcitrate (ATEC) may exhibit cytotoxicity at levels similar to some phthalates, others like ATBC and trihexyl O-acetylcitrate (ATHC) show significantly lower cytotoxicity. nih.gov
Terephthalates: Di(2-ethylhexyl) terephthalate (B1205515) (DEHT), also known as DOTP, is a widely used non-phthalate plasticizer. It generally shows a better toxicological profile than DEHP, though more research is needed on potential endocrine disruption. habitablefuture.org
Benzoates: Dibenzoate plasticizers are another alternative. While they compare favorably to some regulated phthalates, some may have higher ecotoxicity and a greater potential to bioaccumulate. habitablefuture.org
Cyclohexane dicarboxylic acids: Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) is a significant alternative, particularly in sensitive applications like medical devices and toys. It generally has a more favorable toxicological profile than DEHP. mst.dk
Bio-based Plasticizers: Isosorbide diesters, derived from renewable resources, are emerging as a potentially safer and more sustainable alternative. For example, POLYSORB® ID 37 has been shown to be non-toxic to mammals and readily biodegradable. nih.govnih.gov
The following table provides a summary of the toxicological profiles of selected phthalate alternatives:
Interactive Data Table: Toxicological Profiles of Phthalate Alternatives| Alternative Compound | CAS Number | Key Toxicological Findings |
|---|---|---|
| Acetyl tributyl citrate (ATBC) | 77-90-7 | Low acute oral toxicity; not considered a reproductive or developmental toxicant. nih.gov |
| Di(2-ethylhexyl) terephthalate (DEHT/DOTP) | 6422-86-2 | Fares better than many regulated phthalates in most health endpoints, but more data is needed on endocrine disruption and reproductive toxicity. habitablefuture.org |
| Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) | 166412-78-8 | Compares favorably to regulated phthalates regarding carcinogenicity and developmental toxicity; however, it is less biodegradable. habitablefuture.org |
| Isosorbide Diesters (e.g., POLYSORB® ID 37) | Mixture | Shown to be non-toxic to mammals and readily biodegradable in studies. nih.govnih.gov |
| Dibenzoates | Varies | Generally compare well with regulated phthalates, but some have shown potential for ecotoxicity and bioaccumulation. habitablefuture.org |
It is crucial to note that while many alternatives appear safer than the phthalates they replace, data gaps still exist for some, particularly concerning long-term effects and endocrine disruption potential. mst.dkacs.org Continuous research and comprehensive toxicological assessments are necessary to avoid "regrettable substitutions," where one hazardous chemical is replaced by another that is later found to be harmful. acs.org
Future Research Directions and Emerging Topics for Butyl Cyclohexyl Phthalate
Advanced Mechanistic Studies at the Molecular and Cellular Levels
Future investigations are expected to focus on elucidating the precise molecular and cellular mechanisms through which Butyl cyclohexyl phthalate (B1215562) exerts its effects. While some studies have indicated its potential for cytotoxicity and genotoxicity, a more profound understanding of the underlying pathways is necessary. nih.govnih.gov Research will likely concentrate on its interactions with cellular receptors, modulation of gene expression, and interference with signaling cascades. Advanced techniques in molecular biology, such as transcriptomics, proteomics, and metabolomics, will be instrumental in mapping the intricate cellular responses to BCHP exposure. A key area of interest will be to further explore its potential to induce oxidative stress and DNA damage, as suggested by preliminary findings. nih.govresearchgate.net
Table 1: In Vitro Cytotoxicity of Butyl Cyclohexyl Phthalate
| Cell Line | Assay | Endpoint | Observed Effect | Reference |
|---|---|---|---|---|
| L929 (mouse fibroblast) | MTT assay | Cell proliferation | Inhibited in a concentration-dependent manner (IC50 value = 0.29 µg/mL) | nih.gov |
Longitudinal Human Cohort Studies and Epidemiological Research
To ascertain the real-world health implications of this compound exposure, long-term human cohort studies are essential. These studies will track individuals over extended periods, collecting biological samples and health data to identify potential associations between BCHP exposure levels and the incidence of various diseases. Epidemiological research will be crucial in determining whether correlations exist between environmental or occupational exposure to BCHP and adverse health outcomes in the general population. Such studies will need to account for confounding factors and cumulative exposures to other chemicals to isolate the specific effects of BCHP. nih.govresearchgate.net
Development of Novel Analytical Methods with Enhanced Sensitivity and Specificity
Accurate assessment of human exposure and environmental contamination relies on robust analytical methods. Future research will focus on developing novel techniques for the detection and quantification of this compound and its metabolites in various matrices, including human tissues and fluids (e.g., urine, blood), and environmental samples (e.g., water, soil, air). dntb.gov.ua The goal is to achieve lower detection limits, higher specificity, and improved efficiency. d-nb.infogovst.edu Methodologies such as advanced chromatography-mass spectrometry techniques will likely be at the forefront of these developments, enabling more precise exposure assessment in both research and regulatory settings. nih.gov
Integrated Risk Assessment Frameworks for Cumulative Exposures
Humans are typically exposed to a mixture of chemicals from various sources. Therefore, future risk assessment frameworks must move beyond single-compound analyses to consider the cumulative effects of exposure to multiple phthalates and other endocrine-disrupting chemicals. semanticscholar.org Integrated risk assessment will involve combining data from toxicology, epidemiology, and exposure science to model the combined health risks. researchgate.netnih.gov This holistic approach will provide a more realistic understanding of the potential health threats posed by complex environmental exposures that include this compound. eu-parc.eunih.gov
Remediation Technologies for this compound Contamination
Given the potential for environmental contamination, research into effective remediation technologies for this compound is a critical area of focus. mercer.edu Future studies will likely explore and optimize various physical, chemical, and biological methods for removing BCHP from contaminated soil and water. nih.govnih.govmdpi.com Bioremediation, utilizing microorganisms capable of degrading phthalates, holds particular promise as an environmentally friendly and cost-effective approach. bath.ac.uk Advanced oxidation processes and novel adsorbent materials are also areas ripe for investigation.
Comparative Toxicology with Other Phthalate Esters and Emerging Contaminants
To better understand the relative risks posed by this compound, comparative toxicological studies are needed. These studies will compare the toxicological profiles of BCHP with other widely used phthalate esters, such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), as well as with emerging contaminants of concern. cpsc.govmdpi.com Such research will help to identify common mechanisms of toxicity and compound-specific effects, providing valuable information for prioritizing regulatory actions and guiding the development of safer alternatives. mdpi.com
Research on the Role of this compound in Complex Disease Etiology (e.g., obesity)
Emerging evidence suggests a potential link between exposure to certain phthalates and the development of complex diseases, including obesity. nih.govwikipedia.org Future research should investigate whether this compound plays a role in the etiology of such conditions. researchgate.net This will involve in vitro and in vivo studies to explore its effects on metabolic pathways, adipogenesis, and hormonal regulation. nih.gov Understanding the potential contribution of BCHP to complex diseases like obesity is a significant and growing area of public health research. cdc.gov
Q & A
Q. What are the standard analytical methods for identifying BCP in environmental or biological samples?
To identify BCP, researchers should use hyphenated techniques such as gas chromatography-mass spectrometry (GC-MS) or ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) . These methods provide high sensitivity and specificity for detecting BCP in complex matrices. For GC-MS, optimize column selection (e.g., DB-5MS or equivalent) and temperature gradients to resolve BCP from co-eluting phthalates like di-n-octyl phthalate . UPLC-QTOF/MS enables accurate mass determination, aiding in structural confirmation via fragmentation patterns .
Q. How can BCP be quantified in plant or soil systems with high accuracy?
Quantification requires isotope dilution mass spectrometry (IDMS) or internal standard calibration using deuterated phthalates (e.g., d4-BCP). For plant tissues, extract samples via accelerated solvent extraction (ASE) with hexane:acetone (1:1), followed by cleanup using Florisil columns. In soil, employ ultrasonic extraction with dichloromethane. Quantify using GC-MS/MS with selected reaction monitoring (SRM) to minimize matrix interference .
Q. What are the key physicochemical properties of BCP critical for experimental design?
BCP (CAS 84-64-0) has a molecular formula of C₁₈H₂₄O₄ and a molecular weight of 304.38 g/mol . Key properties include:
- Boiling point : ~230–250°C (estimated)
- Log P (octanol-water partition coefficient) : ~6.5 (indicating high lipophilicity)
- Stability : Hydrolytically stable under neutral conditions but degrades in alkaline environments.
These properties inform solvent selection (e.g., hexane for extraction) and storage conditions (dark, inert atmosphere to prevent photodegradation) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on BCP's environmental persistence and toxicity?
Contradictions often arise from differences in exposure models (e.g., acute vs. chronic) or matrix effects (e.g., soil organic matter influencing bioavailability). To address this:
- Conduct comparative risk assessments using standardized OECD guidelines (e.g., Test No. 301 for biodegradation).
- Apply toxicogenomic approaches (e.g., RNA-seq) to identify BCP-induced pathways in model organisms (e.g., Arabidopsis or zebrafish) .
- Use fate-and-transport modeling (e.g., EPI Suite) to predict BCP’s partitioning in air-water-soil systems .
Q. What experimental designs are recommended for studying BCP's interaction with plant antioxidant systems?
Design a time-course experiment exposing plants (e.g., tobacco seedlings) to BCP at concentrations of 0.1–10 mg/L. Measure:
- Reactive oxygen species (ROS) via fluorescence probes (e.g., DCFH-DA).
- Antioxidant enzyme activity (SOD, CAT, POD) using spectrophotometric assays.
- Gene expression of antioxidant regulators (e.g., NtSOD1, NtCAT2) via qRT-PCR.
Include controls with phthalate-free treatments and validate results with HPLC-based quantification of glutathione levels .
Q. How can degradation pathways of BCP be elucidated in aquatic systems?
Use advanced oxidation processes (AOPs) such as UV/H₂O₂ or photocatalysis with TiO₂. Monitor degradation intermediates via LC-HRMS and propose pathways based on fragment ions (e.g., m/z 149 for phthalic acid derivatives). For microbial degradation, isolate BCP-metabolizing strains (e.g., Pseudomonas) from contaminated sediments and characterize enzyme activity (e.g., esterases) via zymography .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate findings using orthogonal techniques (e.g., GC-MS vs. LC-MS) and include reference materials (e.g., NIST-certified phthalate mixtures) .
- Experimental Replication : For toxicity studies, adhere to OECD Test Guidelines and report results with 95% confidence intervals to ensure statistical robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
